(2-Amino-5-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-5-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-methoxyphenyl)boronic acid typically involves the reaction of 2-amino-5-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid group to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronate esters, while substitution reactions can produce a wide range of functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-Amino-5-methoxyphenyl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the Suzuki-Miyaura coupling reaction, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Biology and Medicine
In biology and medicine, boronic acids, including this compound, are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them useful in the design of enzyme inhibitors for therapeutic applications .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and sensors. Its ability to form stable complexes with diols makes it useful in the design of materials with specific binding properties .
Mechanism of Action
The mechanism of action of (2-Amino-5-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. In enzyme inhibition, the boronic acid group interacts with active site residues, such as serine, to form a covalent adduct. This interaction can inhibit the enzyme’s activity by blocking the active site and preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylboronic acid: Similar in structure but lacks the amino group.
4-Methoxyphenylboronic acid: Similar but with the methoxy group in the para position.
Phenylboronic acid: Lacks both the amino and methoxy groups.
Uniqueness
(2-Amino-5-methoxyphenyl)boronic acid is unique due to the presence of both the amino and methoxy groups, which can influence its reactivity and binding properties. The amino group can participate in hydrogen bonding and other interactions, while the methoxy group can affect the compound’s electronic properties .
Properties
CAS No. |
1233182-23-4 |
---|---|
Molecular Formula |
C7H10BNO3 |
Molecular Weight |
166.97 g/mol |
IUPAC Name |
(2-amino-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,9H2,1H3 |
InChI Key |
KSJZGJNINMOHMV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.